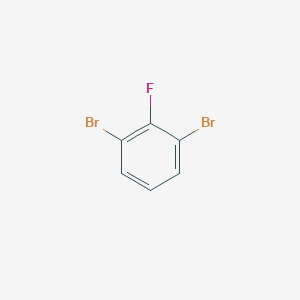

1,3-Dibromo-2-fluorobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPYYGWYUFOWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555435 | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-54-7 | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of halogenated aromatic building blocks is paramount for the construction of complex molecular architectures. Among these, 1,3-Dibromo-2-fluorobenzene has emerged as a versatile and highly valuable intermediate. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Profile

This compound, with the CAS number 1435-54-7, is a di-brominated fluorinated aromatic compound.[1][2] The unique arrangement of its substituents—a fluorine atom flanked by two bromine atoms in a 1,2,3-substitution pattern—imparts a distinct reactivity profile that is of significant interest in organic synthesis.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 1435-54-7 | [1][2] |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.89 g/mol | [1][2] |

| Appearance | White to yellow to brown solid or liquid | [3] |

| Boiling Point | 214.2 ± 20.0 °C at 760 mmHg | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP | 3.3507 | [2] |

| Flash Point | 83.3 ± 21.8 °C | [4] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Representative spectral data are available through various chemical databases.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show a complex splitting pattern for the three aromatic protons, influenced by both bromine and fluorine coupling.

-

¹³C NMR spectroscopy will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents.

-

¹⁹F NMR spectroscopy provides a characteristic signal for the single fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Synthesis of this compound

The preparation of this compound is most commonly achieved from 2,6-dibromoaniline via a Sandmeyer-type reaction.[6] This transformation involves the diazotization of the aniline followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 2,6-Dibromoaniline

The following protocol is a representative procedure for the synthesis of this compound.[6]

Step 1: Diazotization

-

In a suitable reaction vessel, a mixture of 2,6-dibromoaniline (e.g., 5.0 g, 20 mmol) and concentrated hydrochloric acid (e.g., 12 N, 10 mL) is cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂, e.g., 2.1 g, 30 mmol) in water is added slowly to the stirred suspension, maintaining the temperature between 0-10 °C.

-

The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Formation and Isolation of the Tetrafluoroborate Salt

-

An aqueous solution of ammonium tetrafluoroborate (NH₄BF₄, e.g., 4.2 g, 40 mmol) is added dropwise to the diazonium salt solution, still maintaining the temperature between 0-10 °C.

-

Stirring is continued for an additional hour, during which time the diazonium tetrafluoroborate salt precipitates.

-

The precipitate is collected by filtration and dried thoroughly.

Step 3: Thermal Decomposition

-

The dried diazonium tetrafluoroborate salt is carefully heated to 220 °C.

-

This temperature is maintained for approximately 2 hours to effect thermal decomposition (the Schiemann reaction).

-

After cooling to room temperature, the crude product is dissolved in a suitable organic solvent such as ethyl acetate.

Step 4: Work-up and Purification

-

The organic solution is washed with an aqueous base (e.g., 2N NaOH) to remove any acidic byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from its two bromine atoms, which can participate in a variety of cross-coupling reactions. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, is generally stable under these conditions and serves to modulate the electronic properties of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9] These reactions are fundamental in modern drug discovery for the formation of C-C and C-heteroatom bonds.

Caption: Versatility of this compound in cross-coupling.

Regioselectivity in Cross-Coupling Reactions

A key consideration when using this compound is the regioselectivity of the cross-coupling reaction. The two bromine atoms are chemically non-equivalent, and their relative reactivity can be influenced by steric and electronic factors. Generally, in palladium-catalyzed reactions, the oxidative addition step is sensitive to the electronic nature of the C-Br bond.[10] The electron-withdrawing fluorine atom will have a more pronounced effect on the ortho C-Br bond compared to the meta C-Br bond, potentially leading to differential reactivity. However, steric hindrance from the adjacent fluorine atom might also play a role. The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor the substitution at one position over the other, allowing for sequential functionalization.[11]

Applications in Pharmaceutical and Materials Science

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique substitution pattern allows for selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex and novel molecular architectures. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.

References

- 1. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1435-54-7 [sigmaaldrich.com]

- 4. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]

- 5. This compound(1435-54-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 1435-54-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Dibromo-2-fluorobenzene: A Key Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 1,3-Dibromo-2-fluorobenzene, a pivotal building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, reactivity, applications, and handling protocols, grounding all information in established scientific principles and authoritative data.

Core Identification and Molecular Architecture

This compound is a halogenated aromatic compound whose utility is defined by the specific arrangement of its substituents. The strategic placement of two bromine atoms and one fluorine atom on the benzene ring creates a molecule with distinct electronic properties and multiple reactive sites, making it a highly valuable intermediate for constructing complex molecular frameworks.[1][2]

Key Identifiers:

The molecular architecture is the foundation of this compound's synthetic potential. The fluorine atom at position 2 exerts a strong inductive electron-withdrawing effect, while the bromine atoms at positions 1 and 3 serve as versatile synthetic handles, primarily for cross-coupling reactions. The asymmetry of the substitution (one bromine is ortho to the fluorine, the other is meta) is particularly significant, as it can be exploited for regioselective functionalization.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 253.89 g/mol | [3][4] |

| Physical Form | White to yellow to brown solid or liquid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| LogP | 3.35 | [3] |

| InChI Key | GPPYYGWYUFOWSR-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C(=C1)Br)F)Br | [4] |

While comprehensive, publicly available spectra for this specific isomer are limited, data for similar compounds like 1,3-Dibromo-5-fluorobenzene are available and can provide comparative insights into expected spectroscopic behavior, particularly in ¹³C NMR where the carbon-fluorine coupling constants are characteristic.[7]

Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity to participate in sequential, regioselective cross-coupling reactions. This allows for the controlled and predictable introduction of different substituents onto the aromatic core, a cornerstone of modern drug discovery and materials science.[2][8]

Causality of Reactivity:

-

Orthogonal Reactive Sites: The two bromine atoms serve as functional handles for metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][8][9]

-

Differential Reactivity: The C-Br bond ortho to the electron-withdrawing fluorine atom is electronically and sterically different from the C-Br bond meta to it. This difference can be exploited under carefully controlled reaction conditions (e.g., choice of catalyst, ligand, and temperature) to achieve selective reaction at one site over the other. This stepwise functionalization is a key advantage, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material.

-

Influence of Fluorine: The fluorine atom not only modulates the reactivity of the C-Br bonds but is often a desired feature in the final product. In pharmaceutical applications, fluorine substitution can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties.[10]

Representative Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a general methodology for the selective mono-arylation of this compound, a common first step in a sequential synthesis.

Objective: To selectively substitute one bromine atom on the this compound core with an aryl group using a palladium catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME/water mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the arylboronic acid, the base, and the palladium catalyst.

-

Purging: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by this compound (1.0 equivalent).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction time can vary from 2 to 24 hours.

-

Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-arylated product.

Self-Validating System: The success of the protocol is validated by analyzing the purified product. ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the new aryl group and the retention of the second bromine atom. Mass spectrometry will confirm the expected molecular weight of the product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Halogenated intermediates are foundational to multiple scientific fields. The specific structure of this compound makes it a valuable precursor for:

-

Pharmaceuticals: It serves as a scaffold for building novel drug candidates. Its ability to undergo sequential, directed functionalization is critical for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of potential drugs.[9][10] The resulting complex molecules are often investigated as kinase inhibitors, antiviral agents, or anti-cancer therapeutics.[9][10]

-

Agrochemicals: The compound is used in the synthesis of advanced pesticides and herbicides, where the specific substitution pattern can lead to enhanced biological activity and selectivity.[2]

-

Materials Science: It can be incorporated into the synthesis of specialty polymers and organic electronic materials, where the halogen atoms can bestow properties like thermal stability and influence semiconductor characteristics.[2][8]

Safety and Handling Protocols

As with all halogenated aromatic compounds, this compound must be handled with appropriate care.

Hazard Identification:

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified laboratory fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[11]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][13]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for hazardous waste disposal. Ensure adequate ventilation and prevent the material from entering drains.[11]

-

First Aid:

References

- 1. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 1435-54-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Structural Elucidation of a Key Synthetic Building Block

An In-Depth Spectroscopic Guide to 1,3-Dibromo-2-fluorobenzene for Advanced Research

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the utility of halogenated aromatic compounds is well-established. These molecules serve as versatile scaffolds and key intermediates, allowing for the strategic introduction of functional groups through cross-coupling reactions and other transformations. This compound (CAS No. 1435-54-7) is one such compound. Its unique substitution pattern—featuring two bromine atoms ortho and para to a fluorine atom—presents a rich platform for regioselective chemistry.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's structural identity. Moving beyond a simple recitation of data, this document delves into the why behind the spectral features, grounding the interpretation in the fundamental principles of spectroscopy and the specific electronic environment of the molecule. The goal is to equip the practicing scientist with the knowledge to confidently identify this compound and predict its behavior in complex chemical systems.

Molecular Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Structure:

(Image Source: PubChem CID 14071460)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its substitution pattern through the analysis of chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the disposition of the three aromatic protons. The fluorine atom significantly influences the spectrum through ¹H-¹⁹F coupling, which extends over multiple bonds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.55 | ddd | ³J_HH ≈ 8.0, ⁴J_HF ≈ 6.0, ⁴J_HH ≈ 1.5 | 1H |

| H-4 | ~7.30 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.5 | 1H |

| H-5 | ~7.05 | t | ³J_HH ≈ 8.0 | 1H |

Interpretation and Field Insights:

-

Chemical Shift Causality: The protons are found in the typical aromatic region (7.0-8.0 ppm). H-6 is expected to be the most downfield proton due to the deshielding effects of the adjacent bromine atom and its ortho relationship to the second bromine. H-4 is influenced by the ortho fluorine and para bromine. H-5, situated between two protons, is expected to be the most upfield.

-

Splitting Patterns (The Key to Assignment): The complexity of the multiplets is diagnostically crucial.

-

H-5: Appears as a triplet due to coupling with its two vicinal neighbors, H-4 and H-6 (³J_HH ≈ 8.0 Hz).

-

H-4 & H-6: These protons are coupled to each other (meta coupling, ⁴J_HH ≈ 1.5 Hz), to H-5 (ortho coupling, ³J_HH ≈ 8.0 Hz), and, critically, to the fluorine atom. The ortho H-F coupling (³J_HF) for H-4 is typically larger (~9.0 Hz) than the meta H-F coupling (⁴J_HF) for H-6 (~6.0 Hz). This difference in coupling constants is key to definitively assigning these two signals. The result is a complex multiplet often described as a doublet of doublet of doublets (ddd).

-

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by six distinct signals for the aromatic carbons, with four of them showing splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J_CF, Hz) |

|---|---|---|---|

| C-2 (C-F) | ~160 | d | ~250 |

| C-4 | ~135 | d | ~4 |

| C-6 | ~130 | d | ~4 |

| C-5 | ~128 | s | - |

| C-1 (C-Br) | ~118 | d | ~20 |

| C-3 (C-Br) | ~115 | d | ~20 |

Interpretation and Field Insights:

-

C-F Direct Coupling (¹J_CF): The most prominent feature is the signal for C-2, the carbon directly bonded to fluorine. It appears far downfield (~160 ppm) and is split into a large doublet with a coupling constant (¹J_CF) of approximately 250 Hz. This is an unmistakable diagnostic peak.

-

Multi-bond C-F Coupling: The influence of fluorine extends to carbons two and three bonds away. C-1 and C-3 (ortho to F) are split into doublets with a ²J_CF of around 20 Hz. C-4 and C-6 (meta to F) also show smaller doublet splitting (³J_CF ≈ 4 Hz).

-

Unaffected Carbon: C-5 is the only carbon that is para to the fluorine and does not exhibit significant C-F coupling, thus appearing as a sharp singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean window for observing the fluorine environment.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|

| F-2 | ~ -110 to -120 | ddd |

Interpretation and Field Insights:

-

Chemical Shift: The chemical shift for fluorine on an aromatic ring typically falls within a well-defined range.[6][7][8] For this compound, the signal is expected between -110 and -120 ppm relative to CFCl₃. The exact position is sensitive to solvent and electronic effects from the bromine atoms.

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by the neighboring protons. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling to H-4 (³J_HF ≈ 9.0 Hz), H-6 (⁴J_HF ≈ 6.0 Hz), and potentially a very small long-range coupling to H-5.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of the molecule, providing a functional group "fingerprint."

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1580-1550 | Aromatic C=C Stretch | Strong |

| 1450-1420 | Aromatic C=C Stretch | Strong |

| 1280-1240 | C-F Stretch | Strong |

| 1100-1000 | Aromatic C-H In-plane Bending | Medium |

| 850-750 | Aromatic C-H Out-of-plane Bending | Strong |

| 700-500 | C-Br Stretch | Strong |

Interpretation and Field Insights:

-

Aromatic Core: The absorptions between 3100-3000 cm⁻¹ and 1580-1420 cm⁻¹ are characteristic of the benzene ring C-H and C=C stretching vibrations, respectively.

-

Halogen Signatures: The most diagnostic peaks are those corresponding to the carbon-halogen bonds. The C-F stretch is a very strong and sharp absorption typically found in the 1280-1240 cm⁻¹ region. The C-Br stretches appear at lower wavenumbers, generally between 700 and 500 cm⁻¹, due to the heavier mass of the bromine atom.

-

Substitution Pattern: The pattern of strong bands in the 850-750 cm⁻¹ region, arising from C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted pattern, characteristic absorptions are expected in this region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the stability of the molecule and its fragments.

Table 5: Key Mass Spectrometry Data (EI)

| m/z (mass-to-charge) | Proposed Ion | Relative Intensity |

|---|---|---|

| 252, 254, 256 | [C₆H₃⁷⁹Br₂F]⁺, [C₆H₃⁷⁹Br⁸¹BrF]⁺, [C₆H₃⁸¹Br₂F]⁺ | High (M⁺ Cluster) |

| 173, 175 | [M - Br]⁺ | Moderate |

| 94 | [M - 2Br]⁺ | High |

| 75 | [C₆H₃]⁺ | Moderate |

Interpretation and Field Insights:

-

Molecular Ion (M⁺) Cluster: The most telling feature is the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion appears as a characteristic triplet of peaks at m/z 252, 254, and 256. The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

-

Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of the halogen atoms.

-

Loss of Bromine: The initial fragmentation is the loss of a bromine radical to form the [M - Br]⁺ ion, which will appear as a doublet at m/z 173 and 175 (due to the remaining bromine atom).

-

Loss of Second Bromine: Subsequent loss of the second bromine radical leads to the peak at m/z 94, corresponding to the fluorophenyl cation [C₆H₃F]⁺. This is often a very stable and thus intense peak.

-

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1435-54-7 [chemicalbook.com]

- 3. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]

- 4. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety precautions for handling 1,3-Dibromo-2-fluorobenzene (CAS No. 1435-54-7). As a Senior Application Scientist, the following information is synthesized from established safety protocols and material safety data sheets to ensure the well-being of laboratory personnel and the integrity of research. This document is intended to supplement, not replace, institution-specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.

Understanding the Compound: Identification and Properties

This compound is a halogenated aromatic compound integral to various organic synthesis pathways, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is largely influenced by the presence of two bromine atoms and a fluorine atom on the benzene ring.[1] Understanding its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.89 g/mol | [2][3] |

| CAS Number | 1435-54-7 | [1][2] |

| Appearance | White to yellow to brown solid or liquid | |

| Boiling Point | 214.2 ± 20.0 °C at 760 mmHg | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Vapor Pressure | No data available | |

| Melting Point | No data available |

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential risks.

-

GHS Pictogram:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

The causality behind these classifications lies in the nature of halogenated aromatic compounds. Upon absorption or contact, they can interfere with biological processes, leading to irritation and toxicity. The lipophilic character of the molecule facilitates absorption through the skin, while its potential volatility can lead to respiratory tract irritation.

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

References

An In-depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-fluorobenzene's C-Br versus C-F Bonds

This guide provides a comprehensive analysis of the differential reactivity of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 1,3-Dibromo-2-fluorobenzene. For researchers, scientists, and professionals in drug development, understanding the chemoselectivity of this versatile building block is paramount for designing efficient and predictable synthetic routes. This document will delve into the fundamental principles governing this reactivity, supported by mechanistic insights, detailed experimental protocols, and authoritative references.

Foundational Principles: Understanding the Dichotomy of C-Br and C-F Bond Reactivity

The synthetic utility of this compound lies in the distinct reactivity profiles of its halogen substituents. The C-Br bonds are generally more susceptible to cleavage in a variety of transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. In contrast, the C-F bond is significantly stronger and less prone to oxidative addition, rendering it more stable under many reaction conditions. This difference in reactivity is rooted in fundamental electronic and thermodynamic properties.

Bond Dissociation Energies: A Quantitative Perspective

The inherent strength of a chemical bond is a primary determinant of its reactivity. The bond dissociation energies (BDEs) for aryl halides follow a clear trend, with the C-F bond being the strongest and the C-I bond being the weakest.[1][2][3][4] This trend directly correlates with the overlap between the carbon and halogen p-orbitals and the electronegativity of the halogen.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~339 |

| C-Br | ~276 |

| C-I | ~272 |

| Table 1: Approximate bond dissociation energies for aryl C-X bonds.[2][5] |

The significantly higher BDE of the C-F bond (~485 kJ/mol) compared to the C-Br bond (~276 kJ/mol) explains why the C-Br bonds in this compound are preferentially cleaved in many reactions.[2][5] Breaking the robust C-F bond requires substantially more energy, making it a less favorable process under typical reaction conditions.

The Ortho-Fluoro Effect: A Dual Influence

The fluorine atom at the 2-position exerts a significant electronic influence on the adjacent C-Br bonds. This "ortho-fluoro effect" is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[6] This effect is most pronounced at the ortho position, making the ipso-carbons of the adjacent bromine atoms more electrophilic.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic pi-system.[6][7] However, for fluorine, this effect is generally weaker than its inductive effect.

This interplay of electronic effects modulates the reactivity of the C-Br bonds and can influence the regioselectivity of certain reactions. For instance, in nucleophilic aromatic substitution (SNA), the strong inductive withdrawal by fluorine can activate the ring towards nucleophilic attack.[8][9]

Chemoselective Transformations of this compound

The differential reactivity of the C-Br and C-F bonds allows for a range of selective transformations, making this compound a valuable scaffold in multistep syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, with the C-Br bonds being the primary reactive sites. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, a step that is highly dependent on the C-X bond strength.

Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[10] In the case of this compound, selective coupling at one or both bromine positions can be achieved by controlling the stoichiometry of the boronic acid coupling partner.[11][12][13]

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The lower reactivity of the C-F bond ensures that it remains intact during the Suzuki coupling, allowing for its potential use in subsequent transformations.[14]

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[15][16][17] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br positions of this compound.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-formation (optional but recommended): In a glovebox, pre-mix the palladium source (e.g., Pd(OAc)2) and the phosphine ligand (e.g., XPhos) in an appropriate solvent.

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), and the palladium catalyst system (1-3 mol%).

-

Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the reaction mixture under an inert atmosphere to 80-110 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent. The subsequent purification steps are similar to those for the Suzuki coupling.

The Sonogashira coupling enables the formation of C-C triple bonds by reacting an aryl halide with a terminal alkyne.[20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[21][22] The C-Br bonds of this compound are the preferred sites for this transformation.[23]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.

-

Base Addition: Add an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent in some cases.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Workup and Purification: After completion, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the residue by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange is a rapid and efficient method for the preparation of organometallic reagents.[24][25] The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F.[24] Consequently, treating this compound with an organolithium reagent, such as n-butyllithium, results in selective bromine-lithium exchange.[26][27]

Logical Flow of Metal-Halogen Exchange and Subsequent Quenching:

Caption: Step-wise process of metal-halogen exchange and electrophilic trapping.

Experimental Protocol: Bromine-Lithium Exchange and Quenching

-

Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under argon.

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Organolithium: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the low temperature.

-

Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, DMF for formylation) and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash, dry, and purify as previously described.

This methodology provides a reliable route to selectively functionalize one of the bromine positions while preserving the C-F bond and the other C-Br bond for further synthetic manipulations.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, nucleophilic aromatic substitution can occur under forcing conditions.[28][29] In the context of this compound, the C-F bond is generally the most likely site for SNAr, especially if there are strong electron-withdrawing groups present on the ring to stabilize the Meisenheimer intermediate.[8][30] However, the reactivity of the C-F bond in SNAr reactions is significantly enhanced by the presence of ortho or para electron-withdrawing groups.[9] In the absence of such activating groups, the C-F bond in this compound is relatively unreactive towards nucleophilic substitution under standard conditions.

It is important to note that under extremely basic conditions, an elimination-addition (benzyne) mechanism may operate, which can lead to a mixture of products.[28]

Summary of Reactivity and Selectivity

| Reaction Type | Primary Reactive Site | Rationale |

| Palladium-Catalyzed Cross-Coupling | C-Br | Lower bond dissociation energy of C-Br facilitates oxidative addition to Pd(0).[31] |

| Metal-Halogen Exchange | C-Br | Faster kinetic rate of Br-Li exchange compared to F-Li exchange.[24] |

| Nucleophilic Aromatic Substitution | C-F (under specific conditions) | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, but strong activation is usually required.[8][9] |

| Table 2: Summary of the chemoselective reactivity of this compound. |

Conclusion

The reactivity profile of this compound is a clear demonstration of how fundamental principles of bond strength and electronics dictate the outcome of chemical reactions. The pronounced difference in the reactivity of the C-Br and C-F bonds allows for the selective functionalization of this molecule, making it a highly valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. A thorough understanding of these principles is essential for any scientist seeking to exploit the full synthetic potential of this and related polyhalogenated aromatic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Common Bond Energies (D [wiredchemist.com]

- 5. Solved B. The bond dissociation energies for C-F, C-Cl, and | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thalesnano.com [thalesnano.com]

- 23. researchgate.net [researchgate.net]

- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 25. ias.ac.in [ias.ac.in]

- 26. researchgate.net [researchgate.net]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

- 28. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 29. youtube.com [youtube.com]

- 30. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1,3-Dibromo-2-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the vast arsenal of fluorinated building blocks, 1,3-Dibromo-2-fluorobenzene has emerged as a particularly versatile and strategic scaffold for the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its unique reactivity, showcase its utility in the synthesis of advanced intermediates and potential therapeutic agents, and provide detailed, field-proven protocols for its key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The 2-Fluoro-1,3-dibromophenyl Scaffold: A Nexus of Reactivity and Stability

The specific arrangement of substituents in this compound—a fluorine atom flanked by two bromine atoms—is not coincidental; it is a masterful design that offers medicinal chemists a unique combination of synthetic handles and inherent stability. The fluorine atom at the C2 position exerts a strong inductive effect, influencing the reactivity of the adjacent C-Br bonds. This electronic modulation is critical for achieving regioselectivity in subsequent reactions.

Furthermore, the two bromine atoms provide orthogonal opportunities for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, enabling the construction of intricate three-dimensional structures essential for precise interaction with biological targets.

Key Synthetic Transformations and Methodologies

This compound is a robust substrate for a variety of powerful synthetic reactions. Its utility is most pronounced in the realms of metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Regioselective Metal-Halogen Exchange

One of the most powerful applications of this scaffold is the ability to achieve selective monolithiation. The fluorine atom's influence, combined with carefully controlled reaction conditions, allows for the preferential exchange of one bromine atom over the other. This generates a nucleophilic aryl species poised for reaction with a wide range of electrophiles.

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

This protocol is adapted from methodologies described in patent literature for the synthesis of complex intermediates.

-

Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Step 2: Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Step 3: Lithiation: Add n-butyllithium (1.2 equiv., 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Step 4: Aging: Stir the resulting mixture at -78 °C for 30-60 minutes. At this stage, the lithium-halogen exchange has occurred, preferentially forming 2-bromo-6-fluorophenyllithium.

-

Step 5: Electrophilic Quench: Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or boronic ester) (1.0 equiv.) in anhydrous THF.

-

Step 6: Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

-

Step 7: Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices: The extremely low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. The use of anhydrous THF is mandatory to avoid quenching the organolithium species with water. The regioselectivity is directed by the electronic environment and the specific conditions of the lithium-halogen exchange.

Diagram: Regioselective Lithiation Workflow

A workflow for the regioselective functionalization of this compound.

Buchwald-Hartwig Amination

The construction of carbon-nitrogen bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. This compound serves as an excellent substrate for such transformations, enabling the introduction of nitrogen-containing heterocycles or substituted amines.

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol is based on procedures outlined in patent filings for the synthesis of covalent Akt1 modifiers.[5]

-

Step 1: Reagent Assembly: In a reaction vial, combine the amine nucleophile (1.0 equiv.), this compound (1.0 equiv.), and sodium tert-butoxide (3.0 equiv.).

-

Step 2: Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv.) and BINAP (0.2 equiv.) to the vial.

-

Step 3: Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Step 4: Heating: Place the sealed vial in a preheated oil bath or heating block at 120 °C.

-

Step 5: Reaction Monitoring and Work-up: Stir the reaction overnight. Monitor for completion by LC-MS. Upon completion, cool the mixture to room temperature.

-

Step 6: Purification: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography to yield the desired amino-substituted product.

Causality Behind Experimental Choices: The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step in the catalytic cycle and preventing β-hydride elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) complex.

Case Studies: Applications in Drug Discovery Programs

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This compound has been instrumental in the development of several classes of potential therapeutics.

Case Study 1: Synthesis of Heterocyclic GLP-1 Agonists

In the quest for new treatments for type 2 diabetes, Glucagon-like peptide-1 (GLP-1) receptor agonists are a major focus. Patent literature describes the use of this compound as a key starting material for complex heterocyclic scaffolds intended as GLP-1 agonists.[6] The synthesis involves an initial nucleophilic aromatic substitution (SₙAr) followed by further functionalization of the remaining bromine atom.

Table 1: Synthetic Utility in GLP-1 Agonist Precursor Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Product Moiety | Reference |

| SₙAr | This compound | A substituted phenol | K₂CO₃, DMF | Aryl ether | --INVALID-LINK--[6] |

| Suzuki Coupling | Resulting Aryl Bromide | A heterocyclic boronic acid | Pd catalyst, base | Biaryl heterocycle | --INVALID-LINK--[6] |

Diagram: Synthetic Pathway to a Biaryl Heterocycle Core

General pathway for synthesizing complex biaryl cores from this compound.

Case Study 2: Precursors for Sulfonamide-Based Therapeutics

Patent literature also discloses the use of this compound in the synthesis of precursors for sulfonamide-containing compounds.[7] These scaffolds are common in a wide range of therapeutic areas, including oncology and anti-infectives. The synthesis leverages the reactivity of the aryl bromide in a thioether formation reaction.

Impact on Pharmacological and Physicochemical Properties

The incorporation of the 2-fluoro-dibromophenyl moiety into a lead compound can strategically enhance its drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block oxidative pathways, thereby increasing the compound's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. This unique combination can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]

-

Binding Affinity: The fluorine atom can alter the electronic distribution (pKa) of nearby functional groups, which can lead to stronger binding interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein. This can translate directly to improved potency.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design in medicinal chemistry. Its unique substitution pattern provides a gateway to regioselective functionalization, enabling the efficient construction of complex and novel chemical matter. The inherent properties of the fluorine atom allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, addressing key challenges in drug development such as metabolic instability and poor bioavailability. As the demand for more sophisticated and targeted therapeutics continues to grow, the applications for versatile and powerful building blocks like this compound are set to expand, solidifying its role as a cornerstone of modern pharmaceutical synthesis.

References

- 1. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]

- 2. 1,3-Diethyl-2-fluorobenzene|High-Purity Research Chemical [benchchem.com]

- 3. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy 4,5-Dibromo-2-fluorobenzenethiol | 1208075-36-8 [smolecule.com]

- 5. WO2023168291A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]

- 6. WO2021219019A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]

- 7. WO2023046198A1 - 磺èºé ®ç±»ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,3-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 1,3-Dibromo-2-fluorobenzene. In the absence of extensive publicly available thermal analysis data for this specific compound, this document serves as a predictive and methodological framework. It is designed to empower researchers to assess its thermal properties accurately and safely by leveraging established principles of physical organic chemistry and data from analogous halogenated aromatic compounds.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a versatile synthetic intermediate, finding application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its utility stems from the strategic placement of two bromine atoms and a fluorine atom on the benzene ring, which allows for regioselective functionalization through various cross-coupling reactions.[1] The fluorine substituent can significantly influence the electronic properties and metabolic stability of the final products.[1]

Given its role in multi-step syntheses that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount for process safety, optimization, and ensuring the purity of downstream products. This guide will detail the theoretical underpinnings of its stability and provide practical, field-proven methodologies for its empirical determination.

Theoretical Assessment of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The initiation of thermal decomposition typically involves the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, we must consider the relative bond dissociation energies (BDEs) of the C-Br, C-F, C-C, and C-H bonds within the aromatic system.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aromatic C-Br | ~276 |

| Aromatic C-F | ~485 |

| Aromatic C-H | ~439 |

| Aromatic C-C | ~607 |

Table 1: A comparative summary of average bond dissociation energies for bonds present in this compound. The C-Br bond is demonstrably the weakest link.[3][4][5][6]

As indicated in Table 1, the Carbon-Bromine bond is the most labile in the structure.[3][4][5][6] Therefore, the primary thermal decomposition pathway is expected to initiate with the homolytic cleavage of a C-Br bond to form a 2-fluoro-3-bromophenyl radical and a bromine radical.

The presence of the electronegative fluorine atom ortho to a bromine atom may have a modest stabilizing effect on the adjacent C-Br bond through inductive effects, but this is unlikely to alter the fundamental reality that the C-Br bond will cleave at a significantly lower temperature than any other bond in the molecule.

Predicted Decomposition Pathways

Based on the initial C-Br bond scission, a cascade of radical reactions is anticipated. The highly reactive bromine radical (Br•) can participate in several propagation steps:

-

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule of this compound or any other hydrogen source in the reaction mixture, leading to the formation of hydrogen bromide (HBr) and a new aryl radical.[7]

-

Recombination and Disproportionation: Aryl radicals can recombine to form polybrominated biphenyls and other higher molecular weight species.

-

Further Fragmentation: At higher temperatures, the aryl radical itself may undergo further fragmentation, leading to a complex mixture of smaller hydrocarbons and fluorinated species.

Under fire conditions, where oxygen is present, the decomposition products will also include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF), as noted in safety data sheets for similar compounds.

Experimental Determination of Thermal Stability and Decomposition Products

To empirically validate the theoretical assessment and fully characterize the thermal behavior of this compound, a suite of standard thermal analysis techniques should be employed. The following protocols are presented as a self-validating system for a comprehensive investigation.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the overall thermal stability.[8][9]

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Expected Results: The TGA thermogram is expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur corresponding to the loss of bromine and subsequent fragmentation.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[8][9]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. At higher temperatures, an exothermic peak may be observed, corresponding to the energy released during decomposition.

DOT Diagram: TGA-DSC Experimental Workflow

Caption: Workflow for TGA and DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[10][11]

Experimental Protocol:

-

Instrument Preparation: Condition the GC column and ensure the pyrolyzer and MS are functioning optimally.

-

Sample Preparation: Place a small amount of this compound (typically 50-200 µg) into a pyrolysis sample cup.

-

Pyrolysis: Set the pyrolysis temperature to a point just above the onset of decomposition as determined by TGA (e.g., 350 °C). Flash pyrolyze the sample.

-

GC Separation: The pyrolyzates are swept onto a GC column (e.g., a non-polar DB-5ms column) and separated using a suitable temperature program.

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Predicted Decomposition Products (Py-GC-MS):

| Predicted Product | Rationale |

| 1-Bromo-2-fluorobenzene | Loss of one bromine atom. |

| Fluorobenzene | Loss of both bromine atoms. |

| Bromofluorobiphenyls | Dimerization of aryl radicals. |

| Hydrogen Bromide (HBr) | Hydrogen abstraction by bromine radicals. |

| Benzene | Complete dehalogenation. |

Table 2: A list of likely decomposition products that would be identified by Py-GC-MS analysis.

DOT Diagram: Predicted Decomposition Pathway

Caption: Predicted initiation and propagation steps.

Safety and Handling Considerations

Given the predicted release of HBr and potentially other toxic and corrosive gases upon decomposition, all thermal analyses of this compound must be conducted in a well-ventilated area, preferably with the instrument's exhaust vented to a fume hood or other suitable scrubbing system. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Bond Energies [www2.chemistry.msu.edu]

- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

A Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 1,3-Dibromo-2-fluorobenzene in Complex Synthesis

This compound (CAS No. 1435-54-7) is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique reactivity conferred by its substitution pattern. The presence of two bromine atoms and a fluorine atom on the benzene ring provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.

The fluorine atom can significantly influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and membrane permeability.[1] Concurrently, the two bromine atoms act as orthogonal synthetic handles, enabling selective functionalization through various cross-coupling reactions.[2] This allows for the precise and controlled introduction of different substituents, a crucial aspect of structure-activity relationship (SAR) studies during drug discovery. This guide provides an in-depth overview of the commercial availability, purity grades, and analytical considerations for this compound, empowering researchers to make informed decisions for their synthetic endeavors.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically in research to bulk quantities. The purity of the commercially available material is a critical factor for its successful application, as impurities can lead to unwanted side reactions and complicate purification of the desired products.

Leading Commercial Suppliers

The following table summarizes some of the key commercial suppliers of this compound and their typically offered purity grades. It is important to note that availability and specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Typical Purity Grades |

| Sigma-Aldrich | 97% |

| ChemScene | ≥98% |

| Manchester Organics | Information available upon request |

| BLD Pharm | Information available upon request |

| Ambeed, Inc. | 97% |

Understanding Purity Specifications

The stated purity of this compound, commonly in the range of 97-98%, indicates the percentage of the target molecule in the product. The remaining percentage consists of impurities that can arise from the synthetic process. For researchers in drug development, understanding the nature and concentration of these impurities is paramount.

Potential Impurities and Their Synthetic Origins

The most common synthetic route to this compound and related compounds involves the diazotization of a corresponding aniline, followed by a Sandmeyer or similar reaction to introduce the bromine atoms. For instance, the synthesis of the related 5-bromo-1,3-dichloro-2-fluorobenzene starts from 3,5-dichloro-4-fluoroaniline.[3] A plausible pathway to this compound could involve the bromination of 2-fluoroaniline.

Given this synthetic context, the primary impurities of concern are:

-

Regioisomers: Incomplete regioselectivity during the bromination step can lead to the formation of other dibromofluorobenzene isomers, such as 1,2-Dibromo-3-fluorobenzene or 2,4-Dibromo-1-fluorobenzene. These isomers often have similar physical properties, making their separation from the desired product challenging.

-

Incompletely Reacted Starting Materials: Residual 2-fluoroaniline or monobrominated intermediates (e.g., 2-fluoro-6-bromoaniline) can be present in the final product.

-

Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., toluene, ethyl acetate) and residual reagents may also be present in trace amounts.

The presence of these impurities can have significant consequences for downstream applications. For example, in a Suzuki-Miyaura coupling, a common reaction for this class of compounds, regioisomeric impurities will lead to the formation of undesired isomeric biaryl products, complicating purification and potentially affecting the biological activity of the final compound.[4][5]

Analytical Methods for Purity Assessment

To ensure the quality and consistency of this compound, a robust analytical quality control strategy is essential. The following techniques are commonly employed for the analysis of this and structurally related compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it ideal for the analysis of this compound and its potential impurities. A flame ionization detector (GC-FID) is commonly used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of unknown impurities by their mass fragmentation patterns.

The separation of regioisomers can be particularly challenging. However, the use of appropriate capillary columns, such as those with a mid-polarity stationary phase (e.g., a 35% diphenyl / 65% dimethyl polysiloxane, like an Rtx®-35), has been shown to be effective in separating regioisomers of similar halogenated phenols. The development of a robust GC method is crucial for ensuring the accurate determination of purity and the control of isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons can confirm the 1,3-dibromo-2-fluoro substitution pattern.

-

¹⁹F NMR: Fluorine NMR is highly sensitive to the electronic environment of the fluorine atom. The presence of a single resonance in the ¹⁹F NMR spectrum is a strong indicator of a single fluorine-containing species. The chemical shift of this resonance can also help to confirm the identity of the compound.

Quantitative NMR (qNMR) can also be used for the accurate determination of purity against a certified internal standard.

Applications in Drug Discovery and Development

For example, the related 1,3-Dibromo-5-fluorobenzene is a key intermediate in the synthesis of various pharmaceutical compounds, where the bromine atoms are sequentially replaced via reactions like Suzuki and Heck couplings to construct the final active pharmaceutical ingredient (API).[6] By analogy, this compound offers a similar synthetic utility, with the different positioning of the fluorine atom providing a means to fine-tune the electronic and steric properties of the resulting molecules, which can be critical for optimizing their biological activity and pharmacokinetic profiles.

Workflow for Supplier and Grade Selection

The selection of an appropriate supplier and purity grade of this compound is a critical decision that can impact the timeline and success of a research project. The following workflow, illustrated as a decision-making diagram, provides a systematic approach to this process.